Oxazolone
Overview
Description
Oxazolone is a heterocyclic compound with the molecular formula C₃H₃NO₂. It belongs to the oxazole family and is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolones are known for their diverse biological activities and are used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxazolones can be synthesized through several methods, including the Erlenmeyer-Plochl reaction, which involves the condensation of amino acids with aldehydes in the presence of acetic anhydride . Another common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: Industrial production of oxazolones often involves the use of high-throughput flow reactors, which allow for the rapid and efficient synthesis of these compounds. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to improve the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Oxazolones undergo various chemical reactions, including:
Oxidation: Oxazolones can be oxidized to oxazoles using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction of oxazolones can yield oxazolines, which are important intermediates in organic synthesis.
Substitution: Oxazolones can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Oxazoles.
Reduction: Oxazolines.
Substitution: Substituted oxazolones.
Scientific Research Applications
Oxazolones have a wide range of applications in scientific research:
Mechanism of Action
The biological activity of oxazolones is primarily due to their ability to interact with various molecular targets, including enzymes and receptors. For example, oxazolones can inhibit cyclooxygenase-2 (COX-2) by binding to its active site, thereby reducing inflammation . The exact mechanism of action varies depending on the specific oxazolone derivative and its target .
Comparison with Similar Compounds
Oxazoles: Similar in structure but differ in the position of the nitrogen and oxygen atoms.
Oxazolines: Reduced form of oxazolones, often used as intermediates in organic synthesis.
Thiazoles: Contain sulfur instead of oxygen, exhibiting different chemical properties and biological activities.
Uniqueness of Oxazolones: Oxazolones are unique due to their versatile reactivity and wide range of biological activities. Their ability to undergo various chemical transformations makes them valuable intermediates in organic synthesis. Additionally, their diverse biological activities, including antimicrobial and anticancer properties, make them important candidates for drug development .
Properties
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHPCNCNNSSLPL-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15646-46-5, 60777-96-0 | |
Record name | Oxazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015646465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060777960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE, (4Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78IL0J7N72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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